molecular formula C12H12S B8504963 2-(4-Ethylphenyl)thiophene

2-(4-Ethylphenyl)thiophene

Cat. No.: B8504963
M. Wt: 188.29 g/mol
InChI Key: DAIRPGULXRTFPX-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)thiophene is a thiophene derivative featuring a phenyl ring substituted with an ethyl group at the para position, attached to the thiophene core. Thiophene-based compounds are widely studied due to their structural versatility, electronic properties, and applications in medicinal chemistry and materials science. For example, compounds like iCRT3 (a Wnt pathway inhibitor) incorporate a 4-ethylphenyl moiety within a larger heterocyclic framework, underscoring the biological relevance of such substituents . Additionally, thiophenes with aryl substituents, such as those isolated from the mangrove plant Pluchea indica, demonstrate diverse pharmacological activities .

Properties

Molecular Formula

C12H12S

Molecular Weight

188.29 g/mol

IUPAC Name

2-(4-ethylphenyl)thiophene

InChI

InChI=1S/C12H12S/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h3-9H,2H2,1H3

InChI Key

DAIRPGULXRTFPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Thiophene Derivatives

Thiophene derivatives vary significantly based on substituent type, position, and electronic effects. Below is a comparative analysis of 2-(4-Ethylphenyl)thiophene and related compounds:

Table 1: Structural Comparison of Thiophene Derivatives
Compound Name Substituents on Thiophene Key Features
This compound 4-Ethylphenyl at position 2 Lipophilic ethyl group enhances membrane permeability .
iCRT3 4-Ethylphenyl-oxazole-sulfanyl-acetamide Complex structure with β-catenin binding; inhibits Wnt signaling .
2-(1,3-Pentadiynyl)-thiophenes Diynyl and acetyloxy groups Isolated from Pluchea indica; exhibit anti-tumor activity .
N-(Thienyl)-2-chloroacetamides Chloroacetamido and cyano groups Cytotoxic against HepG2 and MCF-7 cancer cells (IC50: 0.5–3.9 µM) .
Ethyl 4-(p-tolyl)thiophene 4-Methylphenyl at position 4 Structural analog; methyl group reduces steric hindrance compared to ethyl .

Key Observations :

  • Bioactivity : Compounds with electron-withdrawing groups (e.g., chloroacetamido in ) show enhanced cytotoxicity, whereas 4-ethylphenyl may modulate target specificity (e.g., Wnt pathway inhibition in iCRT3) .

Key Findings :

  • Cross-Coupling : Suzuki-Miyaura coupling could theoretically introduce the 4-ethylphenyl group to thiophene, though direct evidence is lacking.
  • Purification : High yields (≥85%) are achievable via column chromatography and recrystallization, as seen in related thiophene syntheses .

Comparison with this compound :

  • Conversely, the absence of electron-withdrawing groups may limit its cytotoxicity compared to N-(thienyl)-2-chloroacetamides .

Physicochemical Properties

Substituents critically influence solubility, crystallinity, and stability:

  • Solubility : Ethylphenyl groups may reduce water solubility compared to polar derivatives (e.g., hydroxybutynyl-thiophenes from Pluchea indica) .
  • Crystal Packing: Intramolecular hydrogen bonds (e.g., in Ethyl 3-hydroxy-thiophene carboxylate) stabilize crystal structures, a feature absent in non-polar derivatives like this compound .

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